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molecular formula C4H3BrN2O B570340 4-Bromo-6-hydroxypyrimidine CAS No. 1086382-38-8

4-Bromo-6-hydroxypyrimidine

Cat. No. B570340
M. Wt: 174.985
InChI Key: ZJTSUBVUTCTJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273033B2

Procedure details

To a solution 6-bromopyrimidin-4(3H)-one (696 mg, 2.0 mmol) in DMF (3.0 mL) was added K2CO3 (828 mg, 6.0 mmol), CH3I (568 mg, 4.0 mmol), the reaction mixture was stirred at 50° C. for 30 minutes. The mixture was cooled to ambient temperature, diluted with EtOAc (20 mL), washed with sodium bicarbonate (10 mL) and brine (10 mL), dried over MgSO4, filtered and concentrated. The residue was purified with silica gel column (Petroleum ether:ethyl acetate=1:1) to obtain product: LC/MS m/z=189.01 (M+H)+.
Quantity
696 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
568 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[C:9]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[N:7]=[CH:6][N:5]([CH3:9])[C:4](=[O:8])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
696 mg
Type
reactant
Smiles
BrC1=CC(NC=N1)=O
Name
Quantity
828 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
568 mg
Type
reactant
Smiles
CI
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
WASH
Type
WASH
Details
washed with sodium bicarbonate (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column (Petroleum ether:ethyl acetate=1:1)
CUSTOM
Type
CUSTOM
Details
to obtain product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC(N(C=N1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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